2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Kinase inhibition SAR PI3K

Researchers developing kinase inhibitor SAR around the imidazo[1,2-a]pyridine scaffold often encounter a critical gap: the 3-fluorophenyl-7-methoxy substitution pattern remains underexplored despite its distinct hinge-binding vector and potential metabolic stability advantages over para- or ortho-fluoro isomers. This compound directly fills that gap as a privileged fragment for PI3K/mGluR5 programs and cross-coupling methodology development. • Enables head-to-head testing of the '3-fluoro hypothesis' against 2- and 4-fluorophenyl analogs in kinase selectivity panels • Serves as a CNS drug-likeness calibration standard (predicted logP ~2.8) for benchmarking experimental logD, PAMPA, and brain tissue binding • Electronically unique scaffold for Suzuki-Miyaura catalyst/ligand screening studies ≥95% purity. Available from BenchChem for immediate global dispatch.

Molecular Formula C14H11FN2O
Molecular Weight 242.25 g/mol
Cat. No. B13478770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC14H11FN2O
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)F
InChIInChI=1S/C14H11FN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3
InChIKeyYABFEUHNINQRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine – Identity & Procurement


2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine (CAS 1894480-17-1) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold extensively explored for kinase inhibition, GPCR modulation, and anti-infective applications [1]. This specific congener bears a 3-fluorophenyl substituent at position 2 and a methoxy group at position 7, yielding a molecular formula of C₁₄H₁₁FN₂O and a molecular weight of 242.25 g/mol. The compound is primarily sourced from specialized chemical suppliers for early-stage drug discovery, with typical purities of ≥95% . Despite the scaffold's prominence, the scientific and patent literature contains surprisingly few reports with quantitative biological data for this precise substitution pattern, making it a relatively unexplored chemical probe within a well-known class.

Privileged imidazo[1,2-a]pyridine scaffold for kinase/GPCR probe design
Unique 3-fluorophenyl & 7-methoxy substitution pattern; limited direct bio data
Use as fragment for SAR expansion or synthetic building block

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine – Positional Isomerism Risks


Within the imidazo[1,2-a]pyridine series, subtle alterations in substitution regiochemistry can profoundly alter target engagement and pharmacokinetic profiles [1]. Generic substitution with the more common 2-(4-fluorophenyl) or 2-(2-fluorophenyl) isomers, or with 7-des-methoxy analogs, is chemically facile but scientifically unsound without head-to-head data. In closely related kinase inhibitor programs, the position of the fluorine atom on the pendant phenyl ring has been shown to modulate both potency and isoform selectivity [1]; in mGluR5 antagonist patents, 7-methoxy-substituted imidazo[1,2-a]pyridines exhibit distinct activity cliffs relative to their 7-unsubstituted or 7-halogen counterparts [2]. Therefore, researchers requiring the 3-fluoro-7-methoxy pharmacophore for fragment-based screening, SAR expansion, or as a synthetic building block should not assume that a different fluoro‑positional isomer or a methoxy‑deleted analog will recapitulate the same chemical biology.

!4-Fluoro or 2-fluoro positional isomers may shift target engagement and isoform selectivity.
!7-Des-methoxy analog (CAS 475992-47-3) lacks mGluR5 patent support; activity cliffs possible.
!Generic replacement without head-to-head data risks assay misinterpretation in fragment-based campaigns.

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine – Evidence vs. Closest Analogs


3-Fluoro vs. 4-Fluoro: Kinase Binding Potential

No direct biochemical head-to-head data between 2-(3-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine and its 4-fluoro isomer are publicly available. However, in the seminal PI3K p110α inhibitor series by Hayakawa et al., the phenyl ring substitution pattern was a critical determinant of potency, with a 300-fold activity difference observed between optimized and unoptimized analogs [1]. By class-level inference, a meta‑fluoro substituent (as in the target compound) presents a distinct electrostatic and steric vector compared to the para‑fluoro isomer (CAS 324741-39-1), which is expected to alter hinge‑binding interactions in kinase ATP pockets. Procurement decisions should be guided by the unique vector of the 3‑fluoro substituent for fragment‑growing or structure‑based design campaigns.

3-F vs. 4-F Kinase SAR
Class-level
Predicted binding divergence from PI3K p110α SAR; meta vs. para fluoro vectors
Supports 3-fluoro pharmacophore hypothesis
No direct comparison; in silico review recommended
Kinase inhibition SAR PI3K

7-Methoxy vs. Des-Methoxy in mGluR5 Antagonism

Patent EP1381363B1 explicitly exemplifies several 7-methoxy-imidazo[1,2-a]pyridines as mGluR5 antagonists (e.g., 2-(3,4-dimethyl-phenyl)-7-methoxy-imidazo[1,2-a]pyridine, 2-(3,4-dimethoxy-phenyl)-7-methoxy-imidazo[1,2-a]pyridine), indicating that the 7‑methoxy group is a tolerated and potentially preferred substituent for this target [1]. In contrast, the corresponding 7‑unsubstituted 2-(3-fluorophenyl)imidazo[1,2-a]pyridine (CAS 475992-47-3) is listed in vendor catalogs but lacks publicly disclosed mGluR5 activity data. The presence of the 7‑methoxy group in the patented active series supports its role in modulating either receptor affinity or metabolic stability, providing a differentiation rationale for selecting the 7‑methoxy congener over the 7‑des‑methoxy analog.

7-OMe vs. Des-OMe (mGluR5)
Reported
7-Methoxy present in active mGluR5 antagonist series (EP1381363B1)
Aligns with patent SAR; 7-des-OMe untested
Structural inference only; no IC50 data
mGluR5 CNS GPCR

LogP & Solubility Profile Comparison

Computational prediction (ALOGPS 2.1) indicates that 2-(3-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a calculated logP of approximately 2.8 and an aqueous solubility of ~15 µg/mL [1]. In comparison, the non-fluorinated 2-phenyl analog (CAS 7497-57-4) has a higher predicted logP (~3.2) and lower solubility, while the 3,4-dimethoxyphenyl derivative exemplified in patent EP1381363B1 has a lower logP (~2.1) but potentially altered CNS penetration properties. The 3‑fluorophenyl substitution provides an intermediate lipophilicity profile that may offer a balance between target affinity and pharmacokinetic properties.

LogP & Solubility Profile
Data to verify
LogP ~2.8, aq. sol. ~15 µg/mL (ALOGPS 2.1)
Intermediate lipophilicity may support balanced profile
In silico; experimental verification required
Physicochemical properties Drug-likeness Fragment-based design

Suzuki Coupling Efficiency & Utility

The compound is synthesized via Suzuki–Miyaura coupling of a 3-fluorophenylboronic acid with a halogenated 7-methoxyimidazo[1,2-a]pyridine precursor [1]. The corresponding 2-bromo-7-methoxyimidazo[1,2-a]pyridine (CAS 1269440-71-8) is a common intermediate, and the 3-fluorophenyl derivative demonstrates comparable coupling efficiency to other arylboronic acids under standard palladium catalysis. However, the electron‑withdrawing nature of the meta‑fluorine substituent may influence the rate of oxidative addition and transmetallation relative to electron‑rich or para‑substituted analogs, making it a useful test substrate for optimizing cross‑coupling conditions in library synthesis.

Suzuki Coupling Efficiency
Reported
Typical yield 60–85% with Pd(PPh₃)₄; well-characterized building block
Supports library synthesis and parallel chemistry
Electron-withdrawing F may modulate rate
Synthetic chemistry Building block Cross-coupling

2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine – Application Scenarios


Kinase Fragment Library: Meta-Fluorine Pharmacophore

In fragment-based drug discovery against PI3K or related lipid kinases, the 3‑fluorophenyl‑7‑methoxyimidazo[1,2-a]pyridine scaffold can be employed as a privileged fragment for growing campaigns. The meta‑fluoro substitution provides a unique vector for exploring hinge‑binding interactions that are inaccessible using the para‑fluoro or unsubstituted phenyl analogs, as inferred from the Hayakawa et al. PI3K p110α SAR [1]. Procurement of this compound enables testing of the '3‑fluoro hypothesis' in kinase selectivity panels.

mGluR5 NAM Screening Deck Expansion

Building on the mGluR5 antagonist patent EP1381363B1, which specifically exemplifies 7‑methoxy‑substituted imidazo[1,2-a]pyridines as active compounds, this 3‑fluorophenyl derivative can be included in a screening deck to explore the effects of fluorine substitution on receptor affinity and cooperativity [1]. Its inclusion directly tests whether the meta‑fluorine substituent improves metabolic stability or receptor residency time relative to the unsubstituted or para‑substituted analogs disclosed in the patent.

CNS Physicochemical Property Benchmarking

Given its intermediate predicted logP (~2.8) and moderate aqueous solubility, 2-(3‑fluorophenyl)-7‑methoxyimidazo[1,2-a]pyridine can serve as a calibration standard for assessing the CNS drug-likeness of novel imidazopyridine series. Teams can benchmark experimental logD, PAMPA permeability, and brain tissue binding against this compound to evaluate how subsequent structural modifications shift the balance between potency and CNS penetration [2].

Suzuki Coupling Optimization on Heterocycles

The electron‑withdrawing 3‑fluorophenyl group, in conjunction with the electron‑rich 7‑methoxy substituent, creates an electronically unique environment for Suzuki–Miyaura cross‑coupling studies. This compound can be used as a model substrate to screen novel palladium catalysts, ligands, or solvent systems aimed at improving yields on challenging heterocyclic substrates [1].

Application
Selection Property
Validation Focus
Kinase fragment screening
3-Fluorophenyl substitution vector
Hinge-binding interaction profiling
mGluR5 antagonist screening
7-Methoxy group in patent-validated series
Receptor affinity and metabolic stability assessment
CNS property benchmarking
Intermediate predicted logP and solubility
Experimental logD / PAMPA correlation
Suzuki coupling method development
Electronically modulated heterocyclic substrate
Catalyst/ligand screening efficiency
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